molecular formula C21H23NO5 B3750222 6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one

6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one

Cat. No.: B3750222
M. Wt: 369.4 g/mol
InChI Key: AGSOWAZSCZVVDU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple methoxy groups and a nitrogen atom integrated into its ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and complex chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the tetracyclic structure. Common reagents used in these synthetic routes include methoxy-substituted aromatic compounds, nitrogen-containing heterocycles, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain the integrity of the compound’s complex structure.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different degrees of saturation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures to preserve the compound’s structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

6,7-Dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one exerts its effects involves interactions with various molecular targets and pathways. The compound’s methoxy groups and nitrogen atom play crucial roles in its binding to specific enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-12-methyl-17,19-dioxa-12-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-3-one
  • 11-Methoxyduguesuramine

Uniqueness

6,7-Dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one is unique due to its specific arrangement of methoxy groups and the presence of a nitrogen atom within its tetracyclic structure. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22-5-4-13-7-20-21(27-12-26-20)10-16(13)17(23)6-14-8-18(24-2)19(25-3)9-15(14)11-22/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSOWAZSCZVVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=CC(=C(C=C4C1)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one
Reactant of Route 2
6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one
Reactant of Route 3
6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one
Reactant of Route 4
6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one
Reactant of Route 5
6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one
Reactant of Route 6
6,7-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4,6,8,14,16(20)-hexaen-2-one

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